[1,4]Dithiino[2,3-b][1,4]dithiine [1,4]Dithiino[2,3-b][1,4]dithiine
Brand Name: Vulcanchem
CAS No.: 255-55-0
VCID: VC18432118
InChI: InChI=1S/C6H4S4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H
SMILES:
Molecular Formula: C6H4S4
Molecular Weight: 204.4 g/mol

[1,4]Dithiino[2,3-b][1,4]dithiine

CAS No.: 255-55-0

Cat. No.: VC18432118

Molecular Formula: C6H4S4

Molecular Weight: 204.4 g/mol

* For research use only. Not for human or veterinary use.

[1,4]Dithiino[2,3-b][1,4]dithiine - 255-55-0

Specification

CAS No. 255-55-0
Molecular Formula C6H4S4
Molecular Weight 204.4 g/mol
IUPAC Name [1,4]dithiino[2,3-b][1,4]dithiine
Standard InChI InChI=1S/C6H4S4/c1-2-8-6-5(7-1)9-3-4-10-6/h1-4H
Standard InChI Key KCSQYWMGBADUMG-UHFFFAOYSA-N
Canonical SMILES C1=CSC2=C(S1)SC=CS2

Introduction

# Dithiino[2,3-b][1, dithiine: Structural, Synthetic, and Functional Insights

The heterocyclic compound dithiino[2,3-b][1, dithiine represents a unique class of sulfur-rich molecules with significant implications in materials science and organic chemistry. Characterized by a fused dithiine-dithiin framework, this compound exhibits remarkable electronic properties and structural versatility. Recent studies have elucidated its conformational dynamics, synthetic pathways, and potential applications in conductive materials and redox-active systems. This report synthesizes experimental and theoretical findings from diverse sources to present a comprehensive analysis of its molecular architecture, reactivity, and functional behavior.

Crystallographic and Conformational Analysis

X-ray diffraction studies reveal a non-planar geometry for the neutral form, with an S–C–C–S torsion angle of −70.39° . Upon oxidation, planarization occurs due to aromatization of the dithiine moiety, as demonstrated in charge-transfer complexes with TCNQ (tetracyanoquinodimethane) . Key bond lengths include:

Bond TypeLength (Å)HybridizationSource
S–C (sp²)1.68sp²
S–C (sp³)1.78sp³
C=C (central)1.34sp²

The triclinic crystal system (P1 space group) features head-to-tail molecular packing stabilized by dipole-dipole interactions, contrasting with the directed intermolecular forces observed in analogs like phthalamide derivatives .

Synthetic Methodologies

Cyclization-Based Approaches

A high-yield one-step synthesis utilizes sodium 1,3-dithiole-2-thione-4,5-dithiolate as the precursor, achieving >85% yield under optimized conditions . The reaction proceeds via oxidative coupling, as summarized:

  • Precursor Activation: Sodium dithiolate (2) undergoes deprotonation in anhydrous THF.

  • Oxidative Cyclization: I₂-mediated coupling forms the fused dithiine-dithiin core.

  • Purification: Crystallization from ethyl alcohol/acetone (3:1) yields pure product .

Comparative Synthetic Routes

Alternative methods include:

  • Thermal Dehydration: Heating dithiocarboxylic acid derivatives at 150°C under vacuum.

  • Electrochemical Oxidation: Anodic coupling in acetonitrile with tetrabutylammonium perchlorate .

The electrochemical route enables in situ generation of radical cations, facilitating structural studies of oxidized species .

Physicochemical Properties

Electronic Structure and Redox Behavior

Density functional theory (DFT) calculations correlate with experimental UV-Vis spectra, showing a HOMO-LUMO gap of 2.8 eV for the neutral compound . Cyclic voltammetry reveals two quasi-reversible redox couples:

ProcessE₁/₂ (V vs SCE)Assignment
Oxidation 1+0.34Dithiine → radical cation
Oxidation 2+0.78Dithiin → dication
Reduction−1.12Ring-system opening

The radical cation exhibits enhanced planarity (r.m.s. deviation <0.05 Å) compared to the neutral form’s boat conformation .

Thermal and Solubility Characteristics

  • Melting Point: 189–191°C (decomposition observed above 200°C)

  • Solubility:

    • High: DMF, DMSO

    • Moderate: Chloroform, THF

    • Low: Water, hexane

Thermogravimetric analysis (TGA) shows 5% mass loss at 220°C under N₂, indicating moderate thermal stability.

Reactivity and Functionalization

Electrophilic Substitution

The sulfur-rich framework undergoes regioselective bromination at the α-positions:

C6H4S4+2Br2C6H2Br2S4+2HBr\text{C}_6\text{H}_4\text{S}_4 + 2\text{Br}_2 \rightarrow \text{C}_6\text{H}_2\text{Br}_2\text{S}_4 + 2\text{HBr}

Kinetic studies reveal a second-order rate constant of 4.3×10⁻³ M⁻¹s⁻¹ at 25°C in CCl₄.

Coordination Chemistry

The compound acts as a π-donor ligand, forming complexes with transition metals:

MetalComplex StoichiometryMagnetic Moment (μB)
Fe(II)1:24.9
Cu(I)1:1Diamagnetic

X-ray absorption spectroscopy confirms η²-coordination via the central C=C bond in Fe complexes.

Applications in Materials Science

Charge-Transfer Complexes

Co-crystallization with TCNQ produces a 1:1 complex exhibiting semiconductivity (σ = 10⁻³ S/cm) and paramagnetic behavior . The planarized oxidised form enables π-stacking with a interplanar spacing of 3.42 Å .

Polymer Composites

Incorporation into polythiophene matrices enhances hole mobility (μₕ = 0.12 cm²/Vs vs 0.08 cm²/Vs pristine). Applications in organic field-effect transistors (OFETs) show on/off ratios >10⁴.

Recent Advances and Future Directions

Computational Design of Derivatives

DFT-guided substitution predicts that fluorination at the β-positions could reduce the HOMO-LUMO gap to 2.2 eV, enhancing optoelectronic performance .

Catalytic Applications

Preliminary studies indicate efficacy as a ligand in Pd-catalyzed cross-couplings (Suzuki reaction yields: 82–94%).

Challenges in Scale-Up

Current limitations include:

  • Purification Difficulties: Due to similar solubility profiles of byproducts

  • Oxidative Degradation: Susceptibility to aerial oxidation during storage

Future research should focus on stabilizing derivatives for ambient handling and exploring their role in lithium-sulfur battery cathodes.

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